![molecular formula C7H15NO3 B12902537 O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine CAS No. 143458-17-7](/img/structure/B12902537.png)
O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine is a chemical compound with the molecular formula C7H15NO2. It is an O-substituted hydroxylamine, which means it contains a hydroxylamine group (NH2OH) where one of the hydrogen atoms is replaced by an organic substituent. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine typically involves the reaction of tetrahydro-2H-pyran-2-ol with hydroxylamine derivatives. One common method includes the use of O-benzylhydroxylamine and tetrahydro-2H-pyran-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives depending on the nucleophile used.
科学研究应用
O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic effects in treating fibrotic and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products. In biological systems, it can interact with enzymes and other proteins, affecting their function and activity .
相似化合物的比较
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Similar structure but lacks the additional ethyl group.
O-(2-Hydroxyethyl)hydroxylamine: Similar functional groups but different ring structure.
O-(2-Methoxyethyl)hydroxylamine: Contains a methoxy group instead of the tetrahydro-2H-pyran ring.
Uniqueness
O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine is unique due to its specific combination of the tetrahydro-2H-pyran ring and the hydroxylamine group. This structure imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
属性
CAS 编号 |
143458-17-7 |
|---|---|
分子式 |
C7H15NO3 |
分子量 |
161.20 g/mol |
IUPAC 名称 |
O-[2-(oxan-2-yloxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C7H15NO3/c8-11-6-5-10-7-3-1-2-4-9-7/h7H,1-6,8H2 |
InChI 键 |
PPFVMZYLOAXUHY-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCCON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)
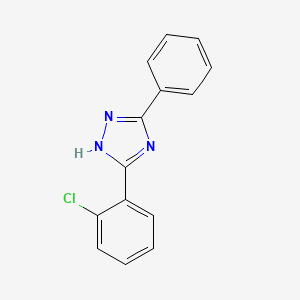

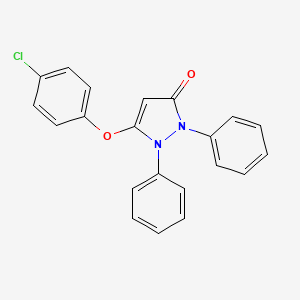
![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)
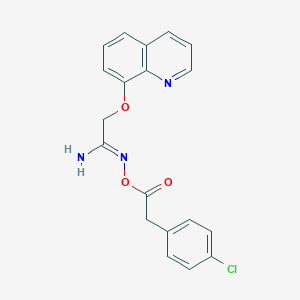
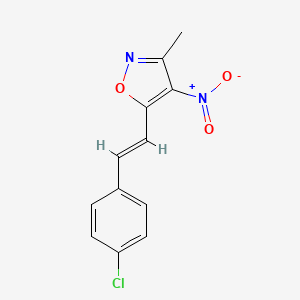
![4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride](/img/structure/B12902499.png)
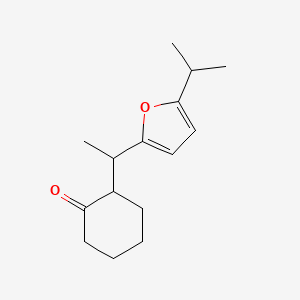

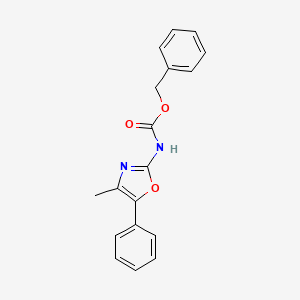
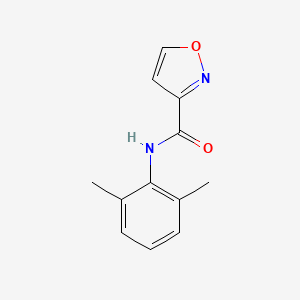
![2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone](/img/structure/B12902549.png)
